
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid is an organic compound characterized by the presence of a hydroxyl group, a pyridine ring, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid typically involves the reaction of pyridine derivatives with acrylic acid under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where pyridine-4-carbaldehyde reacts with malonic acid in the presence of a base such as sodium hydroxide. The reaction is followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Formation of 2-oxo-3-pyridin-4-yl-acrylic acid.
Reduction: Formation of 2-hydroxy-3-pyridin-4-yl-propanoic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-pyridin-4-yl-propanoic acid: Similar structure but lacks the acrylic acid moiety.
2-Oxo-3-pyridin-4-yl-acrylic acid: Oxidized form of the compound.
4-Pyridinecarboxylic acid: Lacks the hydroxyl and acrylic acid groups.
Uniqueness
(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid is unique due to the presence of both a hydroxyl group and an acrylic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(Z)-2-hydroxy-3-pyridin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7(8(11)12)5-6-1-3-9-4-2-6/h1-5,10H,(H,11,12)/b7-5- |
InChI Key |
IUIRJKKKPDOJLU-ALCCZGGFSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=C(/C(=O)O)\O |
Canonical SMILES |
C1=CN=CC=C1C=C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)


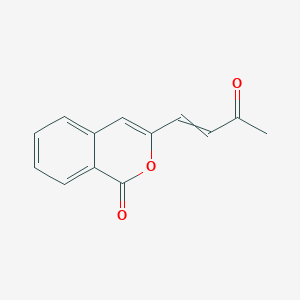

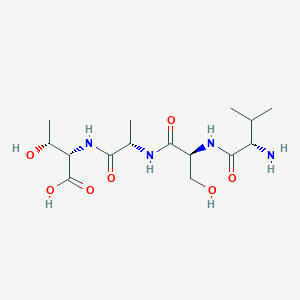
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
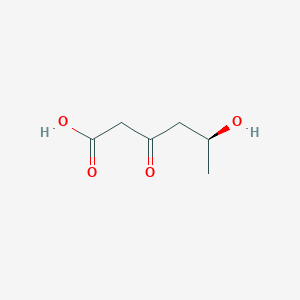
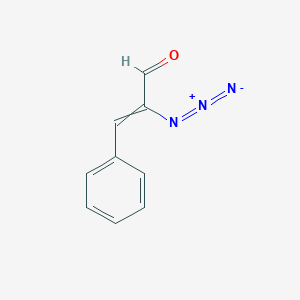
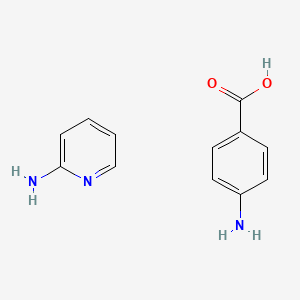

![Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-](/img/structure/B12539180.png)
